2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with an acetamide moiety. The acetamide nitrogen is linked to a 2,4-dimethylphenyl group. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-5-6-13(12(2)8-11)9-15(22)19-17-21-20-16(23-17)14-4-3-7-18-10-14/h3-8,10H,9H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDCXAITMNYRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridinyl Group: This step often involves the use of pyridine derivatives and coupling reactions facilitated by catalysts such as palladium.
Introduction of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions using dimethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound belongs to a broader class of 1,3,4-oxadiazole-acetamide derivatives. Key structural variations among analogs include:
- Substituents on the phenyl ring : Position and number of methyl, chloro, or methoxy groups.
- Oxadiazole modifications : Presence of sulfur-containing groups (e.g., thioether, sulfonyl) or fused heterocycles (e.g., benzofuran).
- Biological targeting groups : Addition of indole, piperidine, or benzofuran moieties.
Table 1: Structural and Physicochemical Comparison
Enzyme Inhibition
- LOX Inhibition : Compound 8a (), featuring a sulfonyl-piperidine group, showed significant lipoxygenase (LOX) inhibition, suggesting that bulky substituents on the oxadiazole ring enhance activity .
- α-Glucosidase and BChE Inhibition : Analogs like 8t and 8v () demonstrated moderate to strong inhibition of α-glucosidase (IC₅₀ = 45–60 μM) and butyrylcholinesterase (BChE) (IC₅₀ = 20–35 μM), with electron-withdrawing groups (e.g., nitro) improving potency .
Antimicrobial and Anticancer Activity
- Antimicrobial Activity : Benzofuran-oxadiazole derivatives (–12) exhibited broad-spectrum antimicrobial effects. For example, 5h (2,4-dimethylphenyl-substituted) showed MIC values of 8–16 μg/mL against S. aureus and E. coli .
- Anticancer Potential: Indole-containing analogs () demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM), attributed to the indole moiety’s DNA intercalation ability .
Impact of Substituents on Activity
- Methyl Groups on Phenyl Rings: The 2,4-dimethylphenyl group (target compound) enhances lipophilicity and membrane penetration compared to mono-substituted analogs (e.g., 7c–7f in ) .
- Thioether vs. Direct Linkage : The presence of a thioether bridge (e.g., in ) improves metabolic stability but may reduce solubility compared to direct acetamide linkages .
- Heterocyclic Additions : Benzofuran or indole moieties () introduce π-π stacking interactions with enzyme active sites, boosting inhibitory effects .
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has emerged as a subject of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound features a complex structure comprising:
- A dimethylphenyl group.
- A pyridinyl moiety.
- An oxadiazole ring , which is known for its diverse biological activities.
The molecular formula is , and it has been identified with the CAS number 923122-73-0.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
- Receptor Modulation : The compound may interact with receptors that play critical roles in cell signaling pathways.
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell growth by targeting specific proteins involved in the cell cycle and apoptosis .
Table 1: Summary of Anticancer Activities
| Activity Type | Target Cells | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | <10 | |
| Apoptosis Induction | A549 (Lung Cancer) | <20 | |
| Enzyme Inhibition | HDAC | IC50 < 15 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Anticancer Efficacy
- In a study involving human cancer cell lines, compounds based on the oxadiazole structure demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity was attributed to the differential expression of target enzymes in malignant versus healthy tissues.
-
Case Study on Antimicrobial Properties
- A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results indicated a dose-dependent response in inhibiting bacterial growth, suggesting potential for development into an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
